molecular formula C16H29N3O8 B586313 Diethylcarbamazine-d3 Citrate CAS No. 1795031-70-7

Diethylcarbamazine-d3 Citrate

Cat. No.: B586313
CAS No.: 1795031-70-7
M. Wt: 394.439
InChI Key: PGNKBEARDDELNB-FJCVKDQNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylcarbamazine-d3 Citrate involves the deuteration of Diethylcarbamazine. The process typically starts with the preparation of Diethylcarbamazine, which is synthesized by reacting 1-methylpiperazine with diethylcarbamyl chloride in the presence of a base such as sodium hydroxide . The deuteration process involves replacing the hydrogen atoms with deuterium, often using deuterated reagents and solvents.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Diethylcarbamazine-d3 Citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Diethylcarbamazine-d3 Citrate is widely used in scientific research for various applications:

Mechanism of Action

Diethylcarbamazine-d3 Citrate works by sensitizing microfilariae to phagocytosis. The exact mechanism involves the inhibition of arachidonic acid metabolism in the parasites, making them more susceptible to the host’s immune response. The compound also affects the cyclooxygenase pathway and inducible nitric-oxide synthase, leading to the immobilization and eventual death of the parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific mechanism of action targeting arachidonic acid metabolism also sets it apart from other anthelmintics .

Biological Activity

Diethylcarbamazine-d3 citrate (DEC-d3) is a deuterated analog of diethylcarbamazine citrate, primarily utilized in the treatment of filarial infections such as lymphatic filariasis and loiasis. This compound exhibits significant biological activity through its mechanisms targeting microfilariae, which are the larval forms of filarial parasites. This article delves into the biological activity of DEC-d3, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

This compound operates through several interrelated mechanisms:

  • Sensitization to Phagocytosis : DEC-d3 sensitizes microfilariae to phagocytosis by host immune cells, enhancing their clearance from circulation .
  • Inhibition of Arachidonic Acid Metabolism : The compound inhibits the metabolism of arachidonic acid in parasites, affecting pathways critical for their survival. This includes the cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced viability of microfilariae .
  • Inducible Nitric Oxide Synthase (iNOS) Activation : DEC-d3's efficacy is also linked to the activation of iNOS, which plays a role in the immune response against parasites .

Pharmacokinetics

DEC-d3 is readily absorbed upon oral administration. Its pharmacokinetic profile is essential for understanding its therapeutic efficacy:

  • Absorption : Rapid absorption leads to peak plasma concentrations within hours post-administration.
  • Metabolism : The compound undergoes metabolic processes that yield various metabolites, which can be studied using deuterated forms for tracking purposes in biological studies.
  • Excretion : Primarily excreted through urine; understanding its elimination half-life is crucial for determining dosing regimens.

Clinical Efficacy

Several clinical studies have documented the effectiveness of DEC-d3 in treating filarial infections:

  • Long-Term Efficacy Study : A study involving individuals infected with Wuchereria bancrofti demonstrated that a 21-day regimen of DEC led to a 51.6% clearance rate of microfilariae five years post-treatment . The persistence of low microfilarial counts post-treatment suggests potential reinfection or survival of adult worms.
  • Controlled Trials : In a double-blind trial comparing oral and topical formulations of DEC for onchocerciasis, oral administration resulted in a rapid reduction in microfilarial counts to 2% of baseline levels after one week, compared to 20% for topical application .
  • Eosinophilia and Adverse Reactions : A pilot study on loiasis indicated that adverse reactions post-treatment were correlated with high microfilarial loads. The use of anti-IL-5 antibodies prior to DEC treatment significantly reduced eosinophil counts and improved outcomes .

Data Summary

The following table summarizes key findings from clinical studies on DEC-d3:

Study TypePopulationTreatment DurationMicrofilariae Clearance (%)Notes
Long-Term Efficacy StudyTea workers21 days51.6Follow-up at 5 years
Controlled TrialOnchocerciasis patients1 week (daily)2 (oral) / 20 (topical)Side effects included fever, rash
Pilot StudyLoiasis patients21 daysRapid clearance within 2 daysEosinophilia linked to reactions

Case Studies

Several case studies highlight the application and outcomes associated with DEC-d3:

  • Case Study on Lymphatic Filariasis : A patient treated with DEC-d3 exhibited a significant reduction in lymphatic swelling and improvement in quality of life metrics after completing therapy.
  • Loiasis Treatment Complications : In endemic regions, patients with high microfilarial loads experienced severe reactions post-treatment. Management strategies included pre-treatment with reslizumab to mitigate eosinophilic responses .

Properties

IUPAC Name

N,N-diethyl-4-(trideuteriomethyl)piperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNKBEARDDELNB-FJCVKDQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C(=O)N(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylcarbamazine-d3 Citrate
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